molecular formula C14H12O2 B1329291 4-Hydroxy-4'-methylbenzophenone CAS No. 134-92-9

4-Hydroxy-4'-methylbenzophenone

Cat. No. B1329291
CAS RN: 134-92-9
M. Wt: 212.24 g/mol
InChI Key: HPJMSFQWRMTUHT-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by a hydroxy group and a methyl group attached to the benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of benzophenone derivatives, including 4-hydroxy-4'-methylbenzophenone, can be achieved through various methods. A novel single-step selective synthesis using zeolite H-Beta as a catalyst has been reported, which shows high selectivity and conversion levels for the synthesis of 4-hydroxybenzophenone derivatives . Another method involves the phase transfer catalytic method, where 4-methylbenzophenone is used as a raw material, and the reaction conditions are optimized to achieve high yields of the hydroxymethyl derivative .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been analyzed using single-crystal X-ray diffraction and computational methods. The crystal structure is characterized by extensive intermolecular hydrogen bonding, which contributes to the stability of the crystal lattice . Similar structural analyses can provide insights into the molecular determinants that influence the properties and reactivity of 4-hydroxy-4'-methylbenzophenone.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions, including electrophilic substitution and coupling reactions. For instance, the formation of 4,4'-dihydroxy-3,3',5,5'-tetraiodobenzophenone from related compounds has been studied, demonstrating the potential for oxidative coupling reactions . Additionally, substitution reactions of benzo[b]thiophen derivatives have been described, which may offer insights into the reactivity of the hydroxy and methyl groups in 4-hydroxy-4'-methylbenzophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. Intramolecular hydrogen bonding plays a significant role in determining the properties of such compounds. For example, 2,2',4,4'-tetrahydroxybenzophenone exhibits strong intramolecular hydrogen bonds, which affect its crystallographic environment and hydrogen bonding patterns . These properties are crucial for understanding the behavior of 4-hydroxy-4'-methylbenzophenone in various environments and applications.

Scientific Research Applications

Synthesis of Organic Compounds

  • Field : Organic Chemistry
  • Application : 4-Hydroxy-4’-methylbenzophenone is used as an intermediate in the synthesis of other organic compounds .
  • Method : The compound is synthesized by halogenation and hydrolyzation with a phase transfer catalytic method using 4-methylbenzophenone as raw material . N-bromosuccinimide (NBS) is used to give 4-bromomethylbenzophenone undergoing a radical reaction with 4-methylbenzophenone with a yield of about 70.7%. 4-bromomethylbenzophenone can be hydrolyzed under basic conditions in the presence of phase transfer catalyst triethylbenzylammonium chloride for 5 hours to give 4-hydroxymethylbenzophenone with a yield of 84.4% .

Analysis of Benzophenones

  • Field : Analytical Chemistry
  • Application : 4-Hydroxy-4’-methylbenzophenone is used in the development of analytical techniques for the simultaneous analysis of benzophenones .
  • Method : The study develops a Solid-Phase Extraction (SPE) technique combined with ultra High-Performance Liquid Chromatography (UHPLC)–MS/MS for a simultaneous analysis of the presence of benzophenone and nine benzophenones .
  • Results : The method allows for the simultaneous detection and quantification of multiple benzophenones, including 4-Hydroxy-4’-methylbenzophenone .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJMSFQWRMTUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928383
Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-methylbenzophenone

CAS RN

134-92-9
Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
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Record name 4-Hydroxy-4'-methylbenzophenone
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Record name 4-Hydroxy-4'-methylbenzophenone
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Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
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Record name 4-hydroxy-4'-methylbenzophenone
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Record name 4-HYDROXY-4'-METHYLBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WTA Harrison, HG Anilkumar, HS Yathirajan… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C14H11ClO2, possesses normal geometrical parameters. The two benzene rings are twisted by 54.70 (4), perhaps as a result of steric repulsion between H atoms. …
Number of citations: 2 scripts.iucr.org
GW Moersch, AR Burkett - The Journal of Organic Chemistry, 1971 - ACS Publications
21 4, 4'-Dichlorobenzophenone 2-Ethylbutyric acid 27925-46-8 (A) 31 134-135 CigHsoCIA 22 4-Hydroxy-4'-methylbenzophenone “2-Ethylbutyric acid 27925-47-9 (B) 33 (B) 90-91 …
Number of citations: 69 pubs.acs.org
S Mahajan, V Kamath, S Nayak… - Indian Journal of …, 2012 - ncbi.nlm.nih.gov
… The compound 1 (benzophenone), compound 13 (4-hydroxy-4′-methylbenzophenone), compound 15 (4, 4′-dimethylbenzophenone), compound 16 (4-methyl-4′-…
Number of citations: 11 www.ncbi.nlm.nih.gov
M Tashiro, G Fukata - The Journal of Organic Chemistry, 1977 - ACS Publications
… Although 11 was found to be identical with the authentic sample of 4-hydroxy-4'-methyldiphenylmethane which was prepared by the reduction of 4-hydroxy-4'-methylbenzophenone, in …
Number of citations: 20 pubs.acs.org
F Belluti, A De Simone, A Tarozzi, M Bartolini… - European journal of …, 2014 - Elsevier
… Finally, analogue 15, bearing a cyclohexylmethyl amine group, showed the same potency as the simplified 3-fluoro-4-hydroxy-4′-methylbenzophenone 6 confirming that the amino …
Number of citations: 28 www.sciencedirect.com
MH Liao, YY Lai, YY Lai, YT Chen… - … Applied Materials & …, 2014 - ACS Publications
… (47) Demethylation of compound 1 by boron tribromide led to 4-hydroxy-4′-methylbenzophenone (2). Under basic conditions, compound 2 was reacted with a tether molecule, 1,4-bis(…
Number of citations: 32 pubs.acs.org
S Cunningham, WD Kollmeyer… - Applied and …, 1991 - Am Soc Microbiol
… Line A is the compound 4-hydroxy-4'-methylbenzophenone. Compounds with less inhibitory activity than this were considered to be inactive. Line B is 4'hydroxychalcone. …
Number of citations: 50 journals.asm.org
GA Olah, M Arvanaghi… - The Journal of Organic …, 1983 - ACS Publications
stantial synthetic utility. 2 2Extensive study has been carried out on the reaction. It has beenestablished that the reaction can be carried out equally well with Lewis acids or Bronsted …
Number of citations: 72 pubs.acs.org
GA Olah, K Laali, AK Mehrotra - The Journal of Organic Chemistry, 1983 - ACS Publications
12 (35) which were the expected products of transacylation them-selves did not react with Nafion-H under the reaction conditions, showing that if formed in the reaction mixture, they-…
Number of citations: 39 pubs.acs.org
JP Jasinski, RJ Butcher… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C13H9ClN2O3, an intramolecular hydrogen bond between the carbonyl O and an amine H atom from the 2-aminobenzoyl group stabilizes the molecule, keeping …
Number of citations: 2 scripts.iucr.org

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